molecular formula C4Cl4MgS B6294963 (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether CAS No. 31557-17-2

(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether

Cat. No. B6294963
CAS RN: 31557-17-2
M. Wt: 246.2 g/mol
InChI Key: XFZDRTJAHMYVSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is a laboratory reagent commonly used in organic synthesis. It is a highly reactive, colorless, and odourless compound, and it is most often used as a catalyst in organic reactions. This compound is a magnesium-based organomagnesium halide, and it is typically used in the synthesis of organic compounds, such as alcohols, amines, and esters.

Mechanism of Action

The mechanism of action of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is based on the formation of a magnesium-thiophen-2-yl chloride complex. This complex acts as a catalyst for the reaction of trichloroacetic acid with the thiophen-2-yl chloride, producing the desired (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether.
Biochemical and Physiological Effects
(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is a laboratory reagent and is not intended for use in humans or animals. Therefore, there are no known biochemical or physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The main advantage of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is its high reactivity. This makes it an ideal reagent for the synthesis of organic compounds, such as alcohols, amines, and esters. The main limitation of this compound is its high cost, which can make it difficult to use in large-scale laboratory experiments.

Future Directions

There are several potential future directions for the use of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether. These include its use in the synthesis of new materials for use in solar cells, batteries, and other electronic devices, as well as its use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, further research could be conducted to explore the potential of this compound as a catalyst for other organic reactions. Finally, research could be conducted to explore the potential of this compound to be used in the synthesis of new and innovative materials.

Synthesis Methods

The synthesis of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is a two-step process. In the first step, a magnesium halide is reacted with a thiophen-2-yl chloride in an ether solvent. This reaction produces a magnesium-thiophen-2-yl chloride complex. In the second step, the complex is reacted with three equivalents of trichloroacetic acid in an ether solvent. This reaction produces the desired (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether.

Scientific Research Applications

(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is widely used in scientific research. It is used in the synthesis of organic compounds, such as alcohols, amines, and esters. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used in the synthesis of new materials for use in solar cells, batteries, and other electronic devices.

properties

IUPAC Name

magnesium;3,4,5-trichloro-2H-thiophen-2-ide;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3S.ClH.Mg/c5-2-1-8-4(7)3(2)6;;/h;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZDRTJAHMYVSV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]1=C(C(=C(S1)Cl)Cl)Cl.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4MgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in Ether

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